molecular formula C12H8BrF3N2OS B2847880 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 899990-97-7

2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No. B2847880
CAS RN: 899990-97-7
M. Wt: 365.17
InChI Key: PXAHOMZGFICZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, also known as BPTP, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BPTP has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are a class of enzymes that play a critical role in regulating cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is its high selectivity for PTPs, which makes it an ideal tool for studying the role of these enzymes in various diseases. However, one limitation of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is its low solubility, which can make it difficult to work with in certain experimental settings. Additionally, 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one can be expensive to synthesize, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research on 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of PTPs, which could have even greater therapeutic potential. Another area of interest is the study of the downstream signaling pathways that are activated by 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, which could provide insights into the mechanisms underlying its therapeutic effects. Finally, the use of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one in combination with other drugs or therapies could be explored as a way to improve disease outcomes even further.

Synthesis Methods

The synthesis of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with sodium thiomethoxide to form the intermediate 4-bromobenzylthiol. This intermediate is then reacted with 2,6-dichloropyrimidine in the presence of potassium carbonate to form the desired product, 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. The yield of 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is typically around 50%, and the purity can be increased through recrystallization.

Scientific Research Applications

2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders. PTPs are known to play a critical role in regulating cellular signaling pathways that are involved in these diseases. By inhibiting the activity of PTPs, 2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one has been found to promote the activation of these pathways, leading to improved disease outcomes.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2OS/c13-8-3-1-7(2-4-8)6-20-11-17-9(12(14,15)16)5-10(19)18-11/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAHOMZGFICZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-bromobenzyl)thio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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